![molecular formula C17H23NO4 B2359543 1-[3-(4-formilfenoxi)propil]piperidina-4-carboxilato de metilo CAS No. 860649-12-3](/img/structure/B2359543.png)
1-[3-(4-formilfenoxi)propil]piperidina-4-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C₁₇H₂₃NO₄. It is known for its applications in various fields, including medical, environmental, and industrial research. This compound has been studied for its potential role in drug development, particularly in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its role in drug development, particularly for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary targets of Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate are currently unknown. The compound is structurally similar to other piperidine derivatives, which are known to interact with various neurotransmitter systems .
Mode of Action
Related compounds have been shown to inhibit the reuptake of dopamine, suggesting a potential interaction with the dopamine transporter .
Biochemical Pathways
Given the potential interaction with the dopamine transporter, it is plausible that the compound could influence dopaminergic signaling pathways .
Result of Action
If the compound does indeed interact with the dopamine transporter, it could potentially increase extracellular levels of dopamine, leading to enhanced dopaminergic signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate typically involves the reaction of 4-formylphenol with 3-bromopropylamine to form 1-[3-(4-formylphenoxy)propyl]amine. This intermediate is then reacted with methyl 4-piperidinecarboxylate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In industrial settings, the production of Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-[3-(4-carboxyphenoxy)propyl]piperidine-4-carboxylate.
Reduction: 1-[3-(4-hydroxyphenoxy)propyl]piperidine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-[3-(4-hydroxyphenoxy)propyl]piperidine-4-carboxylate
- Methyl 1-[3-(4-carboxyphenoxy)propyl]piperidine-4-carboxylate
- Methyl 1-[3-(4-methoxyphenoxy)propyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Propiedades
IUPAC Name |
methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-21-17(20)15-7-10-18(11-8-15)9-2-12-22-16-5-3-14(13-19)4-6-16/h3-6,13,15H,2,7-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIKOIRKUHITOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCOC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)
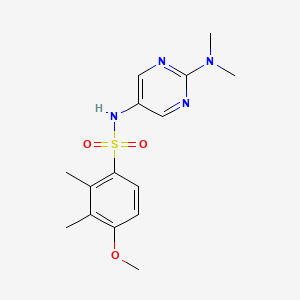
![(2E)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2359467.png)
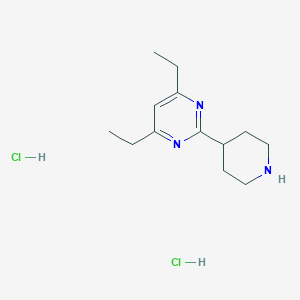
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)
![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)
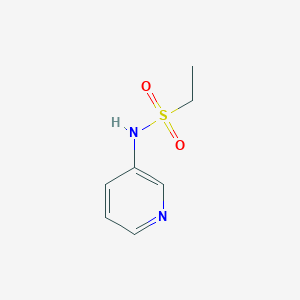
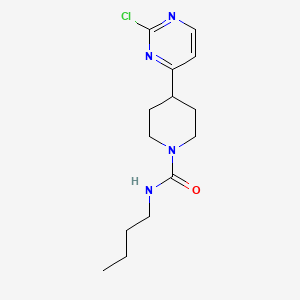
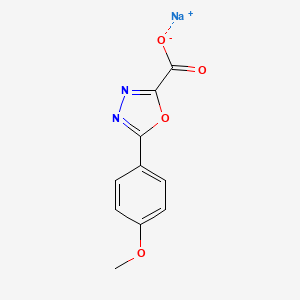
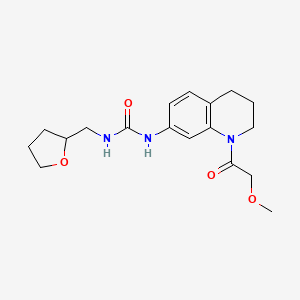
![1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B2359483.png)
